2-(2-Methoxyphenoxy)acetohydrazide chemical properties
2-(2-Methoxyphenoxy)acetohydrazide chemical properties
This technical guide provides a comprehensive analysis of 2-(2-Methoxyphenoxy)acetohydrazide , a critical intermediate in medicinal chemistry.[1] It is structured to serve researchers and drug development professionals, focusing on reproducible synthesis, chemical reactivity, and pharmacological potential.
[1][2][3][4][5]
Executive Summary
2-(2-Methoxyphenoxy)acetohydrazide (CAS: 107967-88-4) is a privileged scaffold in drug discovery, combining the lipophilic, antioxidant properties of the guaiacol (2-methoxyphenol) moiety with the versatile reactivity of the hydrazide group.[1] It serves as a primary precursor for constructing complex heterocyclic systems—most notably 1,3,4-oxadiazoles and 1,2,4-triazoles —which are pharmacophores in antimicrobial, anti-inflammatory, and antitubercular therapeutics.
Physicochemical Characterization
The compound typically presents as a white to off-white crystalline solid.[1] Its solubility profile is governed by the polar hydrazide tail and the lipophilic phenoxy head, making polar aprotic solvents (DMSO, DMF) the most effective solubilizers.
| Property | Specification |
| IUPAC Name | 2-(2-Methoxyphenoxy)acetohydrazide |
| CAS Number | 107967-88-4 |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.20 g/mol |
| SMILES | COC1=CC=CC=C1OCC(=O)NN |
| Physical State | White crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethanol (hot); Insoluble in Water, Hexane |
| Key Functional Groups | Primary amine (-NH₂), Amide (-CONH-), Ether (-O-) |
Core Synthesis Protocol
This protocol outlines the two-step synthesis starting from commercially available Guaiacol.[1] It is designed for scalability and purity, minimizing side reactions such as N,N-diacylation.
Step 1: Esterification (Williamson Ether Synthesis)
Reaction: Guaiacol + Ethyl Chloroacetate
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Reagents: Dissolve Guaiacol (1.0 eq) in anhydrous acetone or acetonitrile.
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Base Activation: Add Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) .
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Expert Insight: Use anhydrous K₂CO₃ to prevent hydrolysis of the ethyl chloroacetate. Acetonitrile is preferred for faster kinetics due to its higher dielectric constant.
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Alkylation: Add Ethyl Chloroacetate (1.1 eq) dropwise under stirring.
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Reflux: Heat the mixture to reflux (approx. 60–80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]
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Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure. The residue (ester) is typically a pale yellow oil that may crystallize upon standing.
Step 2: Hydrazinolysis
Reaction: Ethyl 2-(2-methoxyphenoxy)acetate + Hydrazine Hydrate
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Solvation: Dissolve the crude ester from Step 1 in Absolute Ethanol (approx. 5–10 mL per gram of ester).
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Nucleophilic Substitution: Add Hydrazine Hydrate (80% or 99%, 2.0–3.0 eq) dropwise.
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Expert Insight: A significant excess of hydrazine is critical. It drives the equilibrium forward and prevents the formation of the symmetrical dimer (N,N'-diacylhydrazine), which is a common impurity when the ester is in excess.
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-
Reflux: Reflux the mixture for 4–6 hours.
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Observation: The product often precipitates as a white solid directly from the hot solution or upon cooling.
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-
Isolation: Cool the mixture to 0–5°C. Filter the precipitate.
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Purification: Recrystallize from ethanol to yield pure white crystals.
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Validation: Check melting point and IR (presence of -NH₂ doublet at 3300–3200 cm⁻¹ and amide C=O at ~1660 cm⁻¹).
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Synthesis Visualization
Figure 1: Two-step synthetic pathway transforming Guaiacol into the target acetohydrazide.
Chemical Reactivity & Derivatization
The chemical utility of 2-(2-methoxyphenoxy)acetohydrazide stems from its bifunctional nucleophilicity .[1] The terminal amino group (-NH₂) is the primary site of attack, allowing for condensation with carbonyls or cyclization into heterocycles.
A. Schiff Base Formation (Hydrazones)
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Mechanism: Acid-catalyzed condensation with aromatic aldehydes/ketones.[1]
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Utility: These derivatives often exhibit enhanced lipophilicity and biological activity compared to the parent hydrazide.
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Protocol: Reflux hydrazide with an aldehyde (1:1 ratio) in ethanol with a catalytic amount of glacial acetic acid.
B. Heterocyclic Cyclization
The hydrazide is a precursor to 5-membered heterocycles, which are bioisosteres of amides and esters but with improved metabolic stability.
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1,3,4-Oxadiazoles: Reaction with POCl₃ (dehydrative cyclization) or carboxylic acids.
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1,3,4-Oxadiazole-2-thiols: Reaction with CS₂ in the presence of KOH (alkaline medium).[1]
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1,2,4-Triazoles: Reaction with carbon disulfide followed by hydrazine treatment, or reaction with isothiocyanates.
Reactivity Network Diagram
Figure 2: Divergent synthesis pathways from the hydrazide core to bioactive heterocycles.[1][2][3]
Biological & Pharmacological Potential
The (2-methoxyphenoxy)acetyl moiety is a validated pharmacophore.[1] The ortho-methoxy group (guaiacol) contributes to antioxidant activity, while the hydrazide linker provides hydrogen bonding capability essential for receptor binding.
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Antimicrobial Activity: Hydrazide-hydrazones derived from this compound have demonstrated significant bacteriostatic activity against Gram-positive bacteria (e.g., S. aureus).[1] The mechanism often involves the chelation of transition metal ions essential for bacterial growth.
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Antitubercular Activity: Structurally analogous to Isoniazid (INH), these derivatives can inhibit mycolic acid synthesis in Mycobacterium tuberculosis.
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Anti-inflammatory: Cyclized 1,3,4-oxadiazole derivatives inhibit COX-1/COX-2 enzymes, reducing prostaglandin synthesis with potentially lower gastric toxicity than traditional NSAIDs due to the masking of the acidic carboxyl group.
References
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PubChem. (n.d.).[4] 2-(2-methoxyphenoxy)acetohydrazide (Compound).[1][5][4][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]
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Turan-Zitouni, G., et al. (2020). A review exploring biological activities of hydrazones. Journal of Research in Pharmacy. Retrieved from [Link]
-
Popiołek, L. (2021).[8] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules.[4][8][9][10][11][12][13][14][15][16][17][18] Retrieved from [Link][1]
- Narayana, B., et al. (2005). Synthesis and Characterization of Some New Pyrazoles and Oxadiazoles of Biological Interest. E-Journal of Chemistry.
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